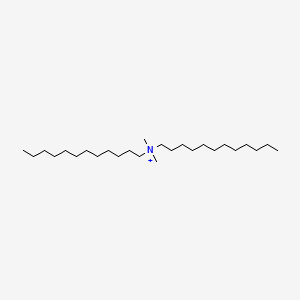

Didodecyldimethylammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

didodecyl(dimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJDHWMADUVRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3282-73-3 (bromide), 3401-74-9 (chloride) | |

| Record name | Didodecyldimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047223 | |

| Record name | Didodecyldimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13146-86-6 | |

| Record name | Didodecyldimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyldimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Didodecyldimethylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for didodecyldimethylammonium bromide (DDAB), a cationic surfactant with wide-ranging applications in research and pharmaceutical development. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Introduction

This compound bromide (DDAB) is a quaternary ammonium (B1175870) compound characterized by a hydrophilic dimethylammonium head group and two hydrophobic dodecyl chains. This amphipathic structure enables DDAB to self-assemble into vesicles and micelles in aqueous solutions, making it a valuable tool in drug delivery, gene therapy, and as a surfactant in the synthesis of nanomaterials.[1][2][3] Ensuring the purity of DDAB is critical for these applications, necessitating robust synthesis and purification protocols.

Synthesis of this compound Bromide

The primary method for synthesizing DDAB is through the quaternization of a tertiary amine with an alkyl halide. Two common variations of this approach are presented below.

Synthesis Route 1: From 1-Bromododecane (B92323) and Dimethylamine (B145610)

This method involves the reaction of 1-bromododecane with dimethylamine. It is important to note that this reaction yields a mixture of products, including the desired DDAB, the intermediate tertiary amine (N,N-dimethyldodecylamine), and unreacted starting material.

A mixture of a 38% aqueous solution of dimethylamine (12.5 mL, 93.8 mmol) and 1-bromododecane (11.7 g, 46.9 mmol) in 15 mL of benzene (B151609) is stirred at 20-25 °C for 20 hours.[4] Following this, a 50% aqueous solution of NaOH (1.9 g, 46.9 mmol) is added to the reaction mixture. The solvent is then removed by evaporation under vacuum. The resulting residue is dissolved in 20 mL of chloroform, and any precipitate is removed by filtration. The filtrate is then concentrated under vacuum to yield a crude mixture.[4]

Analysis of the crude product by ¹H NMR spectroscopy indicates a composition of approximately 46% N,N-didodecyl-N,N-dimethylammonium bromide, 40% N,N-dimethyldodecylamine, and 14% unreacted dodecyl bromide.[4]

Synthesis Route 2: Direct Quaternization of N,N-Dimethyldodecylamine

A more direct approach involves the reaction of N,N-dimethyldodecylamine with an alkylating agent such as 1-bromododecane. This method, known as the Menschutkin reaction, directly yields the quaternary ammonium salt.[5]

While a specific detailed protocol for the synthesis of DDAB via this route was not found in the searched literature, a general procedure for the N-alkylation of a tertiary amine with an alkyl halide can be adapted.

In a suitable solvent such as acetonitrile, N,N-dimethyldodecylamine (1.0 equivalent) is reacted with 1-bromododecane (1.0-1.2 equivalents). The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude DDAB.

Purification of this compound Bromide

Purification of the crude DDAB is essential to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method.

Experimental Protocol: Recrystallization from Ethyl Acetate (B1210297) and Diethyl Ether

For the purification of approximately 5 g of crude DDAB, the following procedure can be followed.[6]

-

Place the crude DDAB in a conical flask.

-

Incrementally add ethyl acetate (in 0.5–1 mL portions) while swirling until the DDAB just dissolves.

-

Slowly add diethyl ether dropwise with continuous swirling. This decreases the polarity of the solvent, inducing precipitation. Continue adding diethyl ether until a precipitate remains upon swirling.

-

Seal the flask to minimize evaporation and place it in a freezer for at least 4 hours to facilitate crystallization.

-

Collect the crystalline product by filtration.

-

To further enhance purity, the recrystallization process can be repeated.

-

The purified product should be dried under vacuum in the presence of a desiccant, such as phosphorus pentoxide, to remove residual solvent and moisture.[6]

Other reported solvent systems for the recrystallization of DDAB include acetone (B3395972) and a mixture of acetone and ether.[7]

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of DDAB.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 11.7 | 46.9 | 1.0 |

| Dimethylamine (38% aq. sol.) | C₂H₇N | 45.08 | - | 93.8 | 2.0 |

| Sodium Hydroxide (50% aq. sol.) | NaOH | 40.00 | 1.9 | 46.9 | 1.0 |

Table 1: Reactant information for the synthesis of DDAB via Route 1.[4]

| Product/Byproduct | Percentage in Crude Mixture (%) |

| N,N-Didodecyldimethylammonium bromide (DDAB) | 46 |

| N,N-Dimethyldodecylamine | 40 |

| 1-Bromododecane | 14 |

Table 2: Composition of the crude product from Synthesis Route 1 as determined by ¹H NMR.[4]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₆BrN | [7] |

| Molecular Weight | 462.63 g/mol | [7] |

| Melting Point | 157-162 °C | [8] |

| ¹H NMR (CDCl₃), δ (ppm) | ~3.3-3.4 (s, 6H, N⁺(CH ₃)₂) | [1] |

Table 3: Physicochemical properties and characterization data for purified DDAB.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of DDAB.

Caption: Workflow for the synthesis of crude DDAB via Route 1.

Caption: Workflow for the purification of DDAB by recrystallization.

References

- 1. Buy this compound bromide | 3282-73-3 [smolecule.com]

- 2. ジドデシルジメチルアンモニウムブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound bromide synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Physical science of the this compound bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01320D [pubs.rsc.org]

- 7. This compound bromide | 3282-73-3 [chemicalbook.com]

- 8. This compound bromide 0.98 DDAB [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Didodecyldimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Didodecyldimethylammonium chloride (DDAC), a quaternary ammonium (B1175870) compound with significant applications in research and industry. This document focuses on the didodecyl (C12) derivative, CAS number 3401-74-9.

Core Physical and Chemical Properties

This compound chloride is a cationic surfactant widely recognized for its antimicrobial and surface-active properties. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | N,N-Dimethyl-N,N-didodecylammonium chloride | N/A |

| Synonyms | Dilauryldimethylammonium chloride, Quaternium-47 | [1][2] |

| CAS Number | 3401-74-9 | [2][3][4] |

| Molecular Formula | C₂₆H₅₆ClN | [2][3][4] |

| Molecular Weight | 418.18 g/mol | [2][3][4] |

| Appearance | White to light-colored solid or powder. Can also appear as a paste. | [2][5] |

| Melting Point | Approximately 131 °C. Some sources indicate a range of 65-69 °C. | [2][6] |

| Boiling Point | Data is inconsistent; one source suggests 77°C, which may pertain to a solution. Not definitively determined for the pure compound at standard pressure. | [7][8] |

| Density | Not consistently reported for the solid form. | N/A |

| Solubility | Soluble in water and organic solvents such as chloroform, DMSO, and methanol. | [2][7][9] |

| Critical Micelle Concentration (CMC) | Not definitively reported. Estimated to be in the low millimolar (mM) range in aqueous solution, significantly lower than single-chain surfactants with similar head groups due to the presence of two alkyl chains. | [10][11] |

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary antimicrobial action of this compound chloride stems from its cationic amphiphilic structure, which facilitates interaction with and disruption of the negatively charged cell membranes of microorganisms.

The mechanism can be summarized in the following steps:

-

Adsorption: The positively charged quaternary ammonium headgroup of the DDAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface.

-

Intercalation and Penetration: The long, hydrophobic dodecyl chains penetrate and intercalate into the lipid bilayer of the cell membrane.

-

Membrane Disruption: This insertion disrupts the structural integrity of the membrane, leading to increased fluidity and permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cytoplasmic contents, such as ions, metabolites, and proteins.

-

Cell Death: The loss of cellular components and the dissipation of the proton motive force ultimately lead to bacterial cell death.

Caption: Antimicrobial mechanism of DDAC on a bacterial cell.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductometry

This protocol describes the determination of the CMC of this compound chloride in an aqueous solution using conductivity measurements. The principle lies in the change in the slope of the conductivity versus concentration plot at the point of micelle formation.

Materials and Equipment:

-

This compound chloride (high purity)

-

Deionized water (high purity, low conductivity)

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a concentrated stock solution of DDAC (e.g., 10 mM) in deionized water by accurately weighing the compound and dissolving it in a volumetric flask.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Equilibrate the conductivity cell and the sample solutions to a constant temperature (e.g., 25 °C).

-

Starting with deionized water, measure the conductivity of each solution, proceeding from the most dilute to the most concentrated.

-

Ensure the solution is gently stirred during measurement to ensure homogeneity.

-

-

Data Analysis:

-

Plot the measured specific conductivity (in S/cm) as a function of the DDAC concentration (in mol/L).

-

The plot will typically show two linear regions with different slopes.

-

Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

-

The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

-

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of DDAC against a specific microorganism. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials and Equipment:

-

This compound chloride

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Micropipettes and sterile tips

-

Incubator

-

Plate reader (optional, for quantitative analysis)

Procedure:

-

Preparation of DDAC Dilutions:

-

Prepare a stock solution of DDAC in a suitable solvent and sterilize by filtration.

-

In a 96-well plate, perform a two-fold serial dilution of the DDAC stock solution in sterile broth to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Grow the test microorganism in broth to the logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the DDAC dilutions with the prepared bacterial inoculum.

-

Include a positive control (broth with inoculum, no DDAC) and a negative control (broth only, no inoculum).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37 °C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAC in which no visible growth (turbidity) is observed.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

-

Caption: Experimental workflow for MIC determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Surfactant - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 3401-74-9 | CAS DataBase [chemicalbook.com]

- 5. CAS RN 3401-74-9 | Fisher Scientific [fishersci.ca]

- 6. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. CAS#:3401-74-9 | N-Dodecyl-N,N-dimethyldodecan-1-aminium chloride | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

Critical micelle concentration (CMC) of DDAB in aqueous solutions

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of DDAB in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of didecyldimethylammonium bromide (DDAB) in aqueous solutions. DDAB is a cationic surfactant with a double alkyl chain structure, which leads to unique aggregation behavior in water, including the formation of micelles and vesicles.[1][2] Understanding the CMC is crucial for various applications, including its use as a gene delivery vector, a disinfectant, and in the formulation of drug delivery systems.[3]

Quantitative Data on the CMC of DDAB

The CMC of DDAB in aqueous solutions is influenced by several factors, including temperature, and the presence of additives. A notable characteristic of DDAB is the observation of more than one critical concentration, often referred to as the first and second CMC, or critical vesicle concentration (CVC), reflecting a transition from monomers to micelles and then to larger aggregates like vesicles.[4]

Below is a summary of reported CMC values for DDAB under various experimental conditions.

| Temperature (°C) | Method | Additive (Concentration) | CMC (mM) | Reference |

| 25 | Surface Tension | None | ~0.015 | [2] |

| 25 | Not Specified | None | 0.008 | [5] |

| 25 | Surface Tension | NaBr (low concentration) | Two breakpoints observed | |

| 25 | Conductance | NaBr (low concentration) | One breakpoint observed | |

| 25 | Fluorescence (Pyrene) | NaBr (low concentration) | One breakpoint observed | |

| 25 | Not Specified | None | CVC1 ≈ 0.05, CVC2 ≈ 0.21, CVC3 ≈ 0.7, CVC4 ≈ 21 | [4] |

| Not Specified | Not Specified | None | 0.08 | [6] |

Note: The tendency of DDAB to form vesicles means that a true "critical micelle concentration" might only exist over a very narrow concentration range, with vesicle formation being the predominant aggregation behavior.[2]

Experimental Protocols for CMC Determination

Several experimental techniques are employed to determine the CMC of surfactants. The choice of method depends on the specific properties of the surfactant and the desired precision. For DDAB, an ionic surfactant, conductometry and tensiometry are common and effective methods. Fluorescence spectroscopy offers high sensitivity, particularly for low CMC values.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because surfactant monomers adsorb at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[7][8]

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of DDAB in high-purity deionized water. Create a series of dilutions from the stock solution with concentrations spanning the expected CMC. A logarithmic dilution series is recommended for comprehensive data distribution.[7]

-

Instrumentation: Use a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the instrument is placed on a vibration-free surface and the temperature of the sample is controlled.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically with high-purity water.

-

Measure the surface tension of each DDAB solution, starting from the most dilute to the most concentrated to minimize contamination.

-

Thoroughly clean and dry the measuring probe (ring or plate) between each measurement.

-

Allow the system to reach thermal and surface equilibrium before each reading.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the DDAB concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.[7]

Conductometry Method

Principle: This method is suitable for ionic surfactants like DDAB.[7] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as individual ions. Above the CMC, the added surfactant molecules form micelles. These micelles are larger and have lower mobility than the individual ions, and they also bind some of the counterions. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at which this change in slope occurs.[7]

Detailed Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of DDAB in high-purity water with low conductivity.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell. The measurements should be carried out in a thermostated vessel to maintain a constant temperature.[9]

-

Measurement:

-

Place a known volume of high-purity water in the thermostated vessel.

-

Make successive additions of small, known volumes of the concentrated DDAB stock solution into the water.

-

Stir the solution gently to ensure homogeneity after each addition.

-

Measure the conductivity after each addition, allowing the solution to reach thermal equilibrium.[10]

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the DDAB concentration. The CMC is determined from the intersection of the two linear segments of the plot.[11]

Fluorescence Spectroscopy Method

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[12][13] Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the hydrophobic probe preferentially partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a change in the fluorescence properties of the probe (e.g., an increase in fluorescence intensity or a shift in the emission spectrum), which can be used to determine the CMC.[7][14]

Detailed Protocol:

-

Solution and Probe Preparation: Prepare a stock solution of DDAB and a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) at a very low concentration to avoid affecting the micellization process.

-

Sample Preparation: Prepare a series of DDAB solutions with varying concentrations. Add a small, constant aliquot of the probe stock solution to each DDAB solution. The final concentration of the probe should be very low.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation and emission wavelengths appropriate for the chosen probe. For pyrene, the ratio of the intensity of the first and third vibrational peaks (I1/I3) in the emission spectrum is often monitored.

-

Measure the fluorescence spectrum or intensity of each sample.

-

-

Data Analysis: Plot the fluorescence parameter (e.g., fluorescence intensity at a specific wavelength or the I1/I3 ratio for pyrene) as a function of the DDAB concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[15]

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the CMC of DDAB using common experimental techniques.

Caption: General workflow for determining the CMC of DDAB.

Aggregation Behavior of DDAB in Aqueous Solution

This diagram illustrates the concentration-dependent aggregation behavior of DDAB in an aqueous environment, transitioning from monomers to micelles and potentially to more complex structures like vesicles.

Caption: Concentration-dependent aggregation of DDAB in water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aggregation behavior of aqueous dioctadecyldimethylammonium bromide/monoolein mixtures: a multitechnique investigation on the influence of composition and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01464K [pubs.rsc.org]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. jetir.org [jetir.org]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. agilent.com [agilent.com]

Phase behavior and transition of DDAB in water systems

An In-depth Technical Guide on the Phase Behavior and Transition of Didodecyldimethylammonium Bromide (DDAB) in Water Systems

Introduction

This compound bromide (DDAB) is a synthetic, double-chain cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, gene therapy, and as a model system for biological membranes. Its amphiphilic nature drives self-assembly in aqueous solutions into a variety of supramolecular structures, such as micelles, vesicles, and lamellar phases. The transition between these phases is highly dependent on concentration and temperature, exhibiting a rich and complex phase behavior.

This technical guide provides a comprehensive overview of the phase behavior and transitions of DDAB in water. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols for characterization, and visual representations of the underlying structural and transitional relationships.

Phase Behavior and Structures

The self-assembly of DDAB in water is a stepwise process dictated by its concentration. At very low concentrations, DDAB exists as free monomers. As the concentration increases, these monomers aggregate to form various structures to minimize the unfavorable contact between their hydrophobic tails and water.

At 25°C, the typical phase sequence with increasing DDAB concentration is as follows:

-

Monomer (Mon) Phase: At very dilute concentrations, DDAB exists as individual molecules.

-

Isotropic Vesicle (Ves) Phase: Above a certain concentration, DDAB molecules self-assemble into unilamellar and multilamellar vesicles. This region is defined by critical vesicle concentrations (CVCs).[1]

-

Two-Phase (Ves + Lam) Region: With a further increase in concentration, a two-phase system emerges where vesicles coexist with a more ordered, extended lamellar (Lam) phase.[1][2]

-

Lamellar (Lam) Phase: At sufficiently high concentrations, the system becomes a single, birefringent lamellar phase, which can be either a dilute (swollen) or a concentrated (collapsed) form.[1][2]

Temperature also plays a critical role, primarily by inducing a thermotropic phase transition from a more ordered "gel" state (Lβ), where the hydrocarbon chains are mostly in an all-trans configuration, to a more disordered "liquid crystalline" state (Lα), where the chains are fluid-like.[3][4][5]

Quantitative Data Summary

The phase transitions of DDAB in aqueous systems are characterized by several key quantitative parameters. These values are crucial for understanding and manipulating DDAB-based formulations.

Critical Vesicle Concentrations (CVC)

The formation and phase separation of vesicles at 25°C are marked by several critical concentrations.

| Parameter | Description | Concentration (mM) | Concentration (wt%) | Reference |

| CVC₁ | Onset of unilamellar vesicle formation. | ~0.05 | ~2.3 x 10⁻³ | [1] |

| - | Onset of multilamellar vesicle formation. | 0.21 | ~9.5 x 10⁻³ | [1] |

| CVC₂ | Onset of two-phase separation (Vesicles + Lamellar Phase). | ~0.7 | ~3.1 x 10⁻² | [1] |

| CVC₃ | Transition to a single Lamellar (Lam) phase. | ~21 | ~0.95 | [1] |

Thermotropic Phase Transitions

The main phase transition for DDAB bilayers is the gel-to-liquid crystalline transition, which is analogous to the Krafft temperature (Tₘ) in dilute systems. The Krafft temperature is the minimum temperature required for micelle (or vesicle) formation.[6]

| Parameter | Description | Temperature (°C) | Notes | Reference |

| Tₘ (Heating) | Gel (Lβ) to Liquid Crystalline (Lα) transition. | ~16 | Highly cooperative transition. | [1][3] |

| T (Cooling) | Liquid Crystalline to Gel transition. | ~9.5 | Shows significant thermal hysteresis. | [1] |

| Krafft Eutectic | Equilibrium phase below this temperature is a crystalline dispersion (XWn + W). | 14.1 | Applies for DDAB concentrations > 3 wt%. | [3][4][7] |

Thermodynamic Data

The enthalpy of the gel-to-liquid crystalline transition provides insight into the energetics of the process.

| Parameter | Observation | Reference |

| Melting Enthalpy (ΔHₘ) | Increases with increasing DDAB concentration. | [1] |

Visualizations of Pathways and Processes

Visual diagrams help clarify the complex relationships in the DDAB-water system.

Experimental Protocols

The characterization of the DDAB-water system relies on a combination of complementary techniques to probe thermodynamic, structural, and morphological properties.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperature and enthalpy of phase transitions, particularly the gel-to-liquid crystalline (Lβ-Lα) transition.[1][3][4][7]

-

Objective: To measure the heat flow associated with thermal transitions in the DDAB dispersion.

-

Methodology:

-

Sample Preparation: A known concentration of DDAB is dispersed in deionized water. A small, precise amount (typically 10-20 µL) of the dispersion is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standards like indium.

-

Measurement: The sample and reference pans are placed in the calorimeter cell. They are then subjected to a controlled temperature program, for instance, heating from 0°C to 40°C at a constant rate (e.g., 1°C/min).[7] A subsequent cooling scan is performed at the same rate to observe hysteresis.[1]

-

Data Analysis: The heat flow is plotted against temperature. An endothermic peak on heating corresponds to the Lβ-Lα transition. The peak temperature is taken as the transition temperature (Tₘ), and the integrated area of the peak yields the transition enthalpy (ΔHₘ).[1][7]

-

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of self-assembled aggregates on the nanometer scale.[3][4][5][7]

-

Objective: To identify the type of phase (e.g., lamellar, cubic) and measure characteristic dimensions like the lamellar repeat distance (d-spacing).

-

Methodology:

-

Sample Preparation: DDAB dispersions of varying concentrations are loaded into thin, X-ray transparent quartz capillaries.

-

Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., synchrotron) and a 2D detector is used.

-

Measurement: The sample-filled capillary is exposed to a collimated X-ray beam. The scattered X-rays are collected by the detector over a range of small angles (typically < 5°). A scattering profile of the solvent (water) is also collected for background subtraction.

-

Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D plot of intensity (I) versus the scattering vector (q). For lamellar phases, the scattering profile exhibits a series of sharp Bragg peaks at positions qₙ that follow a ratio of 1:2:3... The d-spacing is calculated from the position of the first peak (q₁) using the formula: d = 2π / q₁.[5]

-

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of DDAB aggregates, such as vesicles, in a near-native, hydrated state.[8][9]

-

Objective: To directly observe the size, shape, and lamellarity (number of bilayers) of DDAB vesicles.

-

Methodology:

-

Sample Preparation: A small aliquot (3-4 µL) of the DDAB dispersion is applied to a TEM grid with a perforated carbon film.

-

Vitrification: The grid is blotted to create a thin liquid film, which is then rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This process vitrifies the water, trapping the vesicles in place without crystallization.

-

Instrumentation: The vitrified grid is transferred to a TEM equipped with a cryo-holder, which maintains the sample at liquid nitrogen temperature.

-

Imaging: Images are recorded at low electron doses to minimize radiation damage, typically under-focused to enhance phase contrast.

-

Data Analysis: The resulting images are analyzed to measure the size distribution and observe the structure of the vesicles (e.g., unilamellar, multilamellar).[8]

-

Conclusion

The this compound bromide (DDAB) and water system exhibits a well-defined, yet complex, phase behavior governed by both surfactant concentration and temperature. The transitions from monomers to vesicles and subsequently to lamellar phases are characterized by specific critical concentrations. Furthermore, the system undergoes a significant thermotropic transition from a gel to a liquid crystalline phase, a process crucial for applications involving membrane fluidity. A multi-technique approach, combining calorimetry, scattering, and microscopy, is essential for a thorough characterization of these systems. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for professionals working to harness the properties of DDAB for advanced applications.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Physical science of the this compound bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. Physical science of the this compound bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01320D [pubs.rsc.org]

- 5. scielo.br [scielo.br]

- 6. Krafft temperature - Wikipedia [en.wikipedia.org]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Molecular structure and self-assembly of didodecyldimethylammonium

An In-depth Technical Guide on the Molecular Structure and Self-Assembly of Didodecyldimethylammonium Bromide

Introduction

This compound bromide, commonly abbreviated as DDAB, is a synthetic, double-chain cationic surfactant that has garnered significant attention across various scientific and industrial fields.[1][2] Its amphiphilic nature, characterized by a positively charged head group and two long hydrocarbon tails, drives its self-assembly into a variety of ordered structures in aqueous solutions, most notably vesicles and lamellar phases.[1][3][4] These structures serve as mimetics for biological membranes and are extensively utilized as phase-transfer catalysts, disinfectants, and, critically, as non-viral vectors in drug and gene delivery systems.[2][5][6][7][8] This guide provides a comprehensive technical overview of DDAB's molecular characteristics, its complex self-assembly behavior, and the experimental protocols used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

DDAB is a quaternary ammonium (B1175870) salt with a central nitrogen atom bonded to two methyl groups and two dodecyl (C12) alkyl chains.[9] This cationic head is balanced by a bromide counterion.[9] The dual hydrophobic tails significantly influence its packing parameter, favoring the formation of bilayer structures over the spherical micelles typically formed by single-chain surfactants.[10]

Table 1: Molecular Properties of this compound Bromide (DDAB)

| Property | Value | References |

|---|---|---|

| Chemical Name | didodecyl(dimethyl)azanium;bromide | [9] |

| CAS Number | 3282-73-3 | [9] |

| Molecular Formula | C₂₆H₅₆BrN | [6][9] |

| Molecular Weight | 462.63 g/mol | [6][9] |

| Structure | [CH₃(CH₂)₁₁]₂N(CH₃)₂Br | |

| Appearance | White, hygroscopic powder | [9] |

| Melting Point | 157-162 °C | [6] |

| Packing Parameter | ~0.620 |[10] |

Self-Assembly in Aqueous Solution

The self-assembly of DDAB in water is a concentration and temperature-dependent process that leads to a rich variety of supramolecular structures.[1] This behavior is dictated by the hydrophobic effect, which drives the dodecyl chains to minimize contact with water, and electrostatic interactions between the cationic headgroups.

Concentration-Dependent Phase Behavior

At very low concentrations, DDAB exists as individual monomers. As the concentration increases, these monomers begin to aggregate, leading to a sequence of distinct phases:

-

Micelles: The initial aggregation above a critical micelle concentration (CMC) can lead to the formation of micelles.[4] However, due to the double-chain structure, DDAB has a strong propensity to form bilayer structures.

-

Vesicles (Unilamellar and Multilamellar): The most prominent structures formed by DDAB in dilute solutions are vesicles—spherical bilayers enclosing an aqueous core. The process begins with the formation of unilamellar vesicles (ULVs) at a critical vesicle concentration (CVC).[11][12] As concentration increases, multilamellar vesicles (MLVs) or multilamellar structures (MLSs) begin to form and coexist with ULVs.[11][12][13]

-

Lamellar Phases (Lα): At higher concentrations, the system transitions into a more ordered lamellar phase, characterized by extended, parallel bilayers separated by water layers.[1][11] A study identified a phase sequence from a monomer-dominant phase to a vesicle phase, then a two-phase region of vesicles and lamellae, and finally a single lamellar phase as concentration increases.[11]

The diagram below illustrates the general self-assembly pathway of DDAB as a function of its concentration in an aqueous solution.

Temperature-Dependent Phase Behavior

Temperature significantly affects the fluidity and ordering of the DDAB bilayers. The primary thermal event is the gel-to-liquid crystalline phase transition (Lβ to Lα).[1] Below the main transition temperature (Tm), the hydrocarbon chains are in a more ordered, "frozen" state (gel phase).[1] Above Tm, they become disordered and fluid (liquid crystalline phase). For DDAB, this transition is highly cooperative and occurs at approximately 16 °C.[1][11] A notable thermal hysteresis of about 6.5-7.0 °C is often observed between heating and cooling cycles.[11][14]

Table 2: Quantitative Data on DDAB Self-Assembly and Phase Transitions

| Parameter | Value | Condition / Method | References |

|---|---|---|---|

| Critical Micelle Conc. (CMC) | 0.05 - 0.16 mM | Range from literature | [10] |

| 0.08 mM | Surface Tension | [10] | |

| Critical Vesicle Conc. 1 (CVC₁) | ~0.05 mM | Onset of unilamellar vesicles | [11] |

| Critical Vesicle Conc. 2 (CVC₂) | ~0.7 mM | Onset of phase separation (Ves + Lam) | [11] |

| Critical Vesicle Conc. 3 (CVC₃) | ~21 mM | Transition to single lamellar phase | [11] |

| Gel-to-Liquid Crystalline Temp. (Tm) | ~16 °C | DSC | [1][11] |

| Bilayer Thickness (d-spacing) | ~37 Å | SAXS (in multilamellar structures) | [12][13] |

| | 23 - 26 Å | Neutron Reflection / AFM |[10] |

Experimental Protocols for Characterization

A multi-technique approach is essential for a thorough characterization of DDAB's molecular structure and self-assembly.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal phase behavior of DDAB dispersions. It measures the heat flow associated with phase transitions as a function of temperature.

-

Objective: To determine the gel-to-liquid crystalline transition temperature (Tm) and the enthalpy (ΔH) of the transition.[1][11]

-

Methodology:

-

A known concentration of DDAB dispersion is prepared in deionized water or a specific buffer.

-

The sample is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (heating and cooling scans at a defined rate, e.g., 20°C/h).[13]

-

The difference in heat flow between the sample and reference is recorded. Endothermic peaks on heating correspond to phase transitions like the main gel-to-liquid crystalline transition.[14]

-

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the nanoscale structure of self-assembled systems. It provides information on the shape, size, and arrangement of aggregates like vesicles and lamellae.

-

Objective: To determine bilayer thickness, lamellar repeat distance (d-spacing), and overall aggregate structure.[12][13]

-

Methodology:

-

The DDAB dispersion is loaded into a thin-walled glass capillary tube and flame-sealed.[13]

-

A collimated beam of monochromatic X-rays (e.g., CuKα radiation with λ = 1.542 Å) is passed through the sample.[13]

-

The scattered X-rays are detected at very small angles (typically < 5°).

-

The resulting scattering pattern is analyzed. For lamellar phases, sharp Bragg peaks are observed, from which the lamellar d-spacing can be calculated using Bragg's law (d = 2π/q, where q is the scattering vector).[13]

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of surfactant aggregates in a near-native, hydrated state.

-

Objective: To directly observe the size and shape of vesicles (unilamellar vs. multilamellar) and other structures.[15][16]

-

Methodology:

-

A small drop of the DDAB dispersion is applied to a TEM grid.

-

The grid is blotted to create a thin film, which is then rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the water, preserving the structures without crystallization damage.

-

The vitrified sample is transferred to a cryo-holder and observed in a transmission electron microscope at cryogenic temperatures.

-

Images are recorded to reveal the morphology of the self-assembled structures.[16]

-

Surface Tension Measurement

This technique is primarily used to determine the Critical Micelle Concentration (CMC). Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.

-

Objective: To determine the CMC of DDAB.

-

Methodology:

-

A series of DDAB solutions with increasing concentrations are prepared.

-

The surface tension of each solution is measured using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method).

-

Surface tension is plotted against the logarithm of the DDAB concentration.

-

The surface tension decreases linearly with log(concentration) until the CMC is reached, after which it plateaus. The concentration at the inflection point is the CMC. Some studies report two break-points for DDAB, attributed to micelle and subsequent vesicle formation.

-

The following diagram outlines a typical experimental workflow for characterizing DDAB self-assembly.

Applications in Drug Development

The ability of DDAB to form stable vesicles (liposomes) makes it a valuable component in drug delivery systems.[2][5]

-

Gene Delivery: The cationic nature of DDAB vesicles allows them to electrostatically interact with and encapsulate anionic macromolecules like DNA and RNA, forming "lipoplexes." These complexes can protect the nucleic acids from degradation and facilitate their entry into cells.[7]

-

Drug Encapsulation: Both hydrophilic and hydrophobic drugs can be incorporated into DDAB vesicles. Hydrophilic drugs can be entrapped in the aqueous core, while hydrophobic drugs can be partitioned within the lipid bilayer.

-

Adjuvants: DDAB has shown promise in forming immunoadjuvants, which can enhance the immune response to vaccines.[7]

-

Nanoparticle Functionalization: DDAB can be used to coat nanoparticles, imparting a positive surface charge that can improve stability or facilitate anchoring to other structures, such as liposomes, for triggered drug release.[5][7]

Conclusion

This compound bromide is a versatile double-chain cationic surfactant with a well-defined molecular structure that leads to complex and tunable self-assembly behavior in aqueous environments. Its propensity to form robust bilayer structures, particularly vesicles and lamellar phases, is central to its functionality. A comprehensive understanding of its phase transitions, critical concentrations, and structural parameters—elucidated through a combination of techniques such as DSC, SAXS, and Cryo-TEM—is crucial for harnessing its full potential in advanced applications, especially in the design and optimization of sophisticated drug and gene delivery systems.

References

- 1. Physical science of the this compound bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01320D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Self‐Assembly of Lamellae‐in‐Lamellae by Double‐Tail Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembly and adsorption of cetyltrimethylammonium bromide and this compound bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01464K [pubs.rsc.org]

- 5. This compound Bromide Role in Anchoring Gold Nanoparticles onto Liposome Surface for Triggering the Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound bromide | 3282-73-3 [chemicalbook.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. Buy this compound bromide | 3282-73-3 [smolecule.com]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Dioctadecyldimethylammonium bromide vesicles prepared by the surfactant removal method - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity and Cytotoxicity of Didodecyldimethylammonium Bromide (DDAB) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didodecyldimethylammonium bromide (DDAB), a cationic lipid, is a versatile component in the formulation of nanoparticles with a wide range of biological activities. These nanoparticles are extensively investigated for their potential in drug and gene delivery, as well as for their intrinsic antimicrobial properties. However, the inherent cytotoxicity of DDAB necessitates a thorough understanding of its mechanisms of action to ensure safe and effective therapeutic applications. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity of DDAB nanoparticles, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Biological Activities of DDAB Nanoparticles

DDAB-based nanoparticles exhibit several beneficial biological activities, primarily stemming from their cationic nature, which facilitates interaction with negatively charged biological molecules and cell membranes.

-

Gene and Drug Delivery: The positive surface charge of DDAB nanoparticles allows for efficient complexation with anionic molecules such as plasmid DNA and siRNA, making them effective non-viral vectors for gene delivery.[1] They are also utilized to encapsulate and deliver various therapeutic agents.

-

Antimicrobial Properties: DDAB nanoparticles have demonstrated potent antimicrobial activity against a range of bacteria and fungi.[2] This is attributed to the disruption of microbial cell membranes by the cationic DDAB molecules.

Cytotoxicity Profile of DDAB Nanoparticles

While beneficial, the cationic nature of DDAB also contributes to its cytotoxicity, a critical consideration in its therapeutic application. The cytotoxicity is influenced by nanoparticle composition, size, surface charge (zeta potential), and the specific cell type.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following table summarizes the IC50 values of DDAB-based solid lipid nanoparticles (SLNs) in various human cell lines after 48 hours of exposure.

| Cell Line | Cell Type | IC50 (µg/mL) |

| Caco-2 | Colon adenocarcinoma | 485.45 ± 45.11 |

| HepG2 | Liver hepatocellular carcinoma | 358.14 ± 29.87 |

| MCF-7 | Breast adenocarcinoma | 869.88 ± 62.45 |

| SV-80 | Normal fibroblasts | 284.06 ± 17.01 |

| Y-79 | Retinoblastoma | 389.01 ± 33.14 |

Data sourced from a study on DDAB-based Solid Lipid Nanoparticles (SLNs).

Physicochemical Properties and Their Impact on Cytotoxicity

The physicochemical properties of DDAB nanoparticles play a crucial role in their interaction with cells and subsequent cytotoxic effects.

| Property | Typical Range/Value | Influence on Cytotoxicity |

| Particle Size | 100 - 300 nm | Smaller nanoparticles can exhibit higher cytotoxicity due to increased cellular uptake. |

| Zeta Potential | +20 to +60 mV | A higher positive zeta potential generally correlates with increased cytotoxicity due to stronger electrostatic interactions with the negatively charged cell membrane. |

| Surface Coating | e.g., PEGylation | Surface modifications like PEGylation can shield the positive charge, reducing cytotoxicity and increasing biocompatibility. |

Mechanisms of DDAB Nanoparticle-Induced Cytotoxicity

DDAB nanoparticles primarily induce cytotoxicity through the induction of apoptosis, the generation of oxidative stress, and the triggering of inflammatory responses.

Apoptosis Induction

DDAB nanoparticles are potent inducers of apoptosis, or programmed cell death. A key mechanism involves the activation of the extrinsic apoptosis pathway mediated by caspase-8. In a study on human leukemia HL-60 cells, treatment with DDAB nanoparticles resulted in 99.6% of cells showing DNA fragmentation, a hallmark of apoptosis.[2][3] This process was found to be dependent on the activation of caspase-8.[2][3]

References

The Potent Bactericidal Action of Didodecyldimethylammonium Chloride (DDAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial activity against a wide range of bacteria. Its efficacy stems from a well-defined mechanism of action primarily targeting the bacterial cell membrane, leading to rapid cell death. This technical guide provides an in-depth analysis of the antimicrobial properties of DDAC against bacteria, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of antimicrobial research and development.

Mechanism of Action

DDAC's primary mode of action is the disruption of the bacterial cell's cytoplasmic membrane, a mechanism common to cationic surfactants.[1][2] As a cationic molecule, the positively charged nitrogen atom in DDAC is electrostatically attracted to the negatively charged components of the bacterial cell surface.[2] This initial interaction facilitates the insertion of its two long hydrophobic decyl chains into the lipid bilayer of the cell membrane.[1][2]

This intercalation disrupts the structural integrity and fluidity of the membrane, leading to several detrimental effects:

-

Increased Membrane Permeability: The presence of DDAC molecules within the lipid bilayer creates pores and destabilizes the membrane, significantly increasing its permeability.[1][3]

-

Leakage of Intracellular Components: This loss of integrity results in the leakage of essential intracellular components, such as potassium ions, nucleotides, proteins, and β-galactosidase.[3][4] The leakage of these macromolecules has been observed at DDAC concentrations around 3-4 mg/L in Escherichia coli.[3][4]

-

Disruption of Cellular Processes: The compromised membrane integrity disrupts vital cellular processes that rely on a stable membrane potential, such as ATP synthesis and solute transport.

-

Cell Death: The culmination of these events leads to the cessation of metabolic activity and ultimately, cell death.[1][4]

At higher concentrations (above 50 mg/L), DDAC has been observed to cause the formation of blebs or protrusions on the cell surface of E. coli.[3][4] However, the primary bactericidal action is attributed to the leakage of intracellular contents, which occurs at much lower concentrations.[4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of DDAC is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6]

The following tables summarize the reported MIC and MBC values of DDAC against various Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAC against Bacteria

| Bacterial Species | Gram Stain | MIC (mg/L) | Reference(s) |

| Escherichia coli | Negative | 1.3 - 4 | [3][4][7] |

| Pseudomonas aeruginosa | Negative | >1000 (resistant strains) | [8] |

| Salmonella spp. | Negative | 4 - 8 | [7] |

| Staphylococcus aureus | Positive | 0.4 - 1.8 | [9] |

| Bacillus cereus | Positive | 2 | [10] |

| Enterococcus faecalis | Positive | 0.5 - 4 | [2] |

| Enterococcus faecium | Positive | 0.5 - 4 | [2] |

Table 2: Minimum Bactericidal Concentration (MBC) of DDAC against Bacteria

| Bacterial Species | Gram Stain | MBC (mg/L) | Reference(s) |

| Escherichia coli | Negative | 4 | [10] |

| Bacillus cereus | Positive | 4 | [10] |

| Enterococcus faecalis | Positive | 0.5 - 4 | [2] |

| Enterococcus faecium | Positive | 0.5 - 4 | [2] |

| Salmonella spp. | Negative | 30 | [7] |

Note: MIC and MBC values can vary depending on the specific strain, inoculum size, growth medium, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of DDAC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

-

This compound chloride (DDAC) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture in the logarithmic growth phase

-

Sterile pipette and tips

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of DDAC Dilutions: a. Prepare a series of twofold serial dilutions of the DDAC stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.

-

Inoculum Preparation: a. Grow the test bacterium in the appropriate broth overnight at the optimal temperature. b. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the DDAC dilutions. This will bring the final volume in each well to 200 µL and halve the DDAC concentration. b. Include a positive control well containing only the growth medium and the bacterial inoculum (no DDAC). c. Include a negative control well containing only the sterile growth medium (no bacteria).

-

Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAC at which there is no visible growth (i.e., the well is clear).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[6][13]

Materials:

-

Microtiter plate from the completed MIC assay

-

Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette and tips

-

Sterile spreader or inoculating loop

-

Incubator

Procedure:

-

Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations of DDAC that showed no visible growth.

-

Plating: a. Take a 10 µL aliquot from each selected well and plate it onto a fresh agar plate. b. Spread the aliquot evenly over the surface of the agar.

-

Incubation: a. Incubate the agar plates at the optimal temperature for the test organism for 18-24 hours.

-

Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of DDAC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Signaling Pathways and Enzyme Inhibition

Current research indicates that the primary antimicrobial action of DDAC is not mediated through the specific inhibition of signaling pathways or enzymatic systems within the bacteria.[14] Its broad-spectrum efficacy is attributed to the direct physical disruption of the cell membrane, a mechanism that is less susceptible to the development of resistance compared to antibiotics that target specific enzymes or proteins.[1][2] While the downstream effects of membrane disruption will inevitably impact various cellular signaling and metabolic pathways, DDAC's initial and lethal action is the catastrophic loss of membrane integrity. There is no substantial evidence to suggest that DDAC directly targets or inhibits specific bacterial enzymes or two-component signal transduction systems.[15][16]

Conclusion

This compound chloride is a potent bactericidal agent with a well-established mechanism of action centered on the disruption of the bacterial cell membrane. Its broad-spectrum activity and rapid killing make it an effective disinfectant. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to evaluate and utilize DDAC in their antimicrobial research and applications. Further research could focus on potential synergistic effects with other antimicrobial agents and a deeper understanding of the development of bacterial resistance to QACs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. microchemlab.com [microchemlab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijhsr.org [ijhsr.org]

- 10. mdpi.com [mdpi.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Research Portal [iro.uiowa.edu]

Interaction of DDAB with biological membranes and proteins

An In-depth Technical Guide on the Interaction of Didodecyldimethylammonium Bromide (DDAB) with Biological Membranes and Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted interactions between the cationic surfactant this compound bromide (DDAB) and biological membranes and proteins. DDAB is a synthetic amphiphile with a positively charged headgroup and two long hydrophobic tails, a structure that drives its significant effects on biological systems.[1] It is widely utilized in the formulation of liposomes for drug and gene delivery, and its potent antimicrobial and cytotoxic properties are of significant interest in various research and therapeutic contexts.[1][][3][4] This document details the physicochemical basis of DDAB's interactions, its impact on membrane structure and function, its influence on protein integrity, and the cellular signaling pathways it modulates.

Interaction with Biological Membranes

The interaction of DDAB with biological membranes is primarily governed by electrostatic and hydrophobic forces. The positively charged quaternary ammonium (B1175870) headgroup of DDAB interacts favorably with the negatively charged components of cell membranes, such as phosphatidylserine (B164497) and other anionic lipids.[1] This initial electrostatic attraction is followed by the insertion of its hydrophobic tails into the lipid bilayer, leading to significant alterations in membrane properties.

Effects on Membrane Structure and Fluidity

DDAB's incorporation into lipid bilayers can induce changes in membrane fluidity, phase behavior, and overall structural integrity. The extent of these changes is dependent on the concentration of DDAB and the composition of the membrane.

-

Membrane Fluidity: The insertion of DDAB molecules can either increase or decrease membrane fluidity depending on the initial state of the membrane. In gel-phase membranes, DDAB can act as a plasticizer, increasing dynamics. Conversely, in the fluid phase, it can act as a stiffening agent, restricting lipid motion.[1]

-

Phase Transitions: DDAB vesicles exhibit distinct phase transitions, primarily the main transition from a gel-like state to a liquid-crystalline (fluid) state.[5] Differential Scanning Calorimetry (DSC) is a key technique used to study these transitions. The gel to liquid-crystalline phase transition temperature (Tm) for pure DDAB vesicles is approximately 16°C.[5] The presence of other lipids, such as dioctadecyldimethylammonium bromide (DODAB), can influence this transition temperature.[5]

-

Membrane Fusion: DDAB-containing liposomes are known to fuse with cell membranes, a crucial mechanism for their use in drug and nucleic acid delivery.[] This fusion process is thought to be initiated by the dehydration of the lipid headgroups, which reduces the repulsive forces between the liposome (B1194612) and the cell membrane, allowing for their merger.[6]

Quantitative Data on DDAB-Membrane Interactions

The following table summarizes key quantitative data related to the interaction of DDAB with model membranes.

| Parameter | Value | Experimental Condition | Reference |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | ~16 °C | Aqueous dispersion of neat DDAB | [5] |

| EC50 for Cytotoxicity in A-172 (human glioblastoma) cells | 15 µM (9.46 µg/mL) | Nanoparticle formulation | [7] |

| EC50 for Cytotoxicity in Caco-2 cells | 11.4 ± 1.14 µM | Nanoparticle formulation | [7] |

| EC50 for Cytotoxicity in HepG2 cells | 13.4 ± 0.80 µM | Nanoparticle formulation | [7] |

| EC50 for Cytotoxicity in MCF-7 cells | 9.63 ± 4.11 µM | Nanoparticle formulation | [7] |

Interaction with Proteins

DDAB's amphiphilic nature also drives its interaction with proteins, often leading to denaturation and loss of function. This has implications for its cytotoxic effects and its use in various biochemical applications.

Protein Denaturation

Denaturation involves the disruption of the secondary, tertiary, and quaternary structures of a protein, while the primary sequence of amino acids remains intact.[8][9] DDAB can induce denaturation through the hydrophobic interaction of its alkyl chains with the nonpolar regions of the protein, and the electrostatic interaction of its cationic headgroup with negatively charged amino acid residues. This can lead to the unfolding of the protein and subsequent aggregation and loss of solubility.[8]

The interaction of surfactants with proteins can be complex, and the denaturation process may not always follow a simple two-state mechanism.[10] Studies with similar cationic surfactants like dodecyl trimethylammonium bromide (DTAB) on bovine serum albumin (BSA) suggest a multistate transition model for unfolding.[10]

Cellular Signaling Pathways Modulated by DDAB

The interaction of DDAB with the cell membrane can trigger intracellular signaling cascades, most notably leading to apoptosis, or programmed cell death.

Induction of Apoptosis

DDAB has been shown to be a potent inducer of apoptosis in various tumor cell lines.[7][11] The proposed mechanism involves the formation of pores in the cell membrane, which leads to the activation of extrinsic and intrinsic apoptotic pathways.[7][11]

A key event in DDAB-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, DDAB treatment has been shown to lead to the activation of caspase-8 and the downstream effector caspase-3.[7][11] The activation of caspase-8 suggests the involvement of the death receptor pathway.[7] Inhibition of caspase-8 has been shown to prevent DDAB-induced caspase-3 activation and subsequent apoptosis.[7][11]

Caption: Signaling pathway for DDAB-induced apoptosis.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction of DDAB with membranes and proteins.

Preparation of DDAB Liposomes

A common method for preparing DDAB liposomes is the thin-film hydration technique followed by sonication or extrusion.

-

Lipid Film Formation: Dissolve DDAB and any other lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be sonicated using a probe or bath sonicator, or extruded through polycarbonate membranes with a specific pore size.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.[5][12][13][14][15]

-

Sample Preparation: Prepare a suspension of DDAB liposomes at a known concentration in a suitable buffer.

-

Loading: Accurately load a specific volume of the liposome suspension into a DSC sample pan. An equal volume of buffer is loaded into a reference pan.

-

Thermal Scan: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature below the expected transition.

-

Data Acquisition: Heat the sample and reference pans at a constant rate over a defined temperature range that encompasses the phase transition. Record the differential heat flow between the sample and reference.

-

Data Analysis: The phase transition temperature (Tm) is determined as the peak of the endothermic transition in the thermogram.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Fluorescence Spectroscopy

Fluorescence spectroscopy, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, is a sensitive technique to monitor changes in membrane fluidity.[16]

-

Probe Incorporation: Incubate the DDAB liposome suspension with the fluorescent probe to allow for its incorporation into the lipid bilayer.

-

Fluorescence Measurement: Place the sample in a fluorometer. Excite the sample at the appropriate wavelength for the chosen probe.

-

Anisotropy/Emission Spectra: Measure the fluorescence emission intensity at parallel and perpendicular polarizations to calculate fluorescence anisotropy (for DPH), or record the emission spectrum (for Laurdan).

-

Data Interpretation: Changes in fluorescence anisotropy or the Laurdan General Polarization (GP) value reflect changes in the rotational mobility of the probe, which is related to membrane fluidity.

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects of DDAB and its ability to induce apoptosis, various cell-based assays can be performed.

-

Cell Culture: Culture the desired cell line (e.g., HL-60) under standard conditions.

-

Treatment: Treat the cells with varying concentrations of DDAB for a specific duration.

-

Cell Viability (MTT Assay):

-

Add MTT reagent to the cells and incubate.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

-

Apoptosis Detection (Flow Cytometry with Annexin V/Propidium Iodide):

-

Harvest the treated cells and stain with fluorescently labeled Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

-

Caspase Activity Assay:

-

Lyse the treated cells and incubate the lysate with a fluorogenic caspase substrate.

-

Measure the fluorescence intensity, which is proportional to the caspase activity.

-

Caption: Logical relationship of DDAB's interactions and their consequences.

Conclusion

This compound bromide is a versatile cationic surfactant with profound effects on biological membranes and proteins. Its ability to interact with and disrupt lipid bilayers forms the basis of its utility in drug delivery systems and its potent bioactivity. Understanding the quantitative aspects of these interactions, the specific cellular pathways that are triggered, and the experimental methodologies to study these phenomena is crucial for the rational design of DDAB-based technologies in drug development and biomedical research. This guide provides a foundational understanding for researchers and scientists working in these fields.

References

- 1. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDAB Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 4. Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 5. Cationic liposomes in mixed this compound bromide and dioctadecyldimethylammonium bromide aqueous dispersions studied by differential scanning calorimetry, Nile Red fluorescence, and turbidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]

- 9. Protein - Denaturation, Structure, Function | Britannica [britannica.com]

- 10. Mechanism of denaturation of bovine serum albumin by dodecyl trimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of differential scanning calorimetry to study drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. molbiolcell.org [molbiolcell.org]

An In-depth Technical Guide to the Solubility of Didodecyldimethylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of didodecyldimethylammonium bromide (DDAB), a double-chain cationic surfactant, in various organic solvents. DDAB is a versatile compound used in numerous applications, including as a phase-transfer catalyst, a component in the synthesis of nanomaterials, and in the formation of vesicles and liposomes for drug delivery systems.[1][2] A thorough understanding of its solubility is critical for optimizing its function in these diverse applications.

Physicochemical Properties of DDAB